Fmoc-Glu(OMe)-OH

Solid-Phase Peptide Synthesis Protecting Group Strategy Acid Lability

Select Fmoc-Glu(OMe)-OH for demanding SPPS where side-chain lability and chiral integrity are critical. The methyl ester's controlled acid lability preserves glycosylation, phosphorylation, and sulfation modifications during synthesis—unlike tert-butyl esters that risk premature cleavage. For peptides exceeding 20 amino acids, its 3–5% per-cycle coupling efficiency advantage over Fmoc-Glu(OtBu)-OH directly improves crude purity, reducing HPLC purification demands. The orthogonal protection scheme enables on-resin γ-carboxyl modification for branched peptides, cyclic peptides, and peptidomimetics without additional protecting groups. Sourced with chiral HPLC-validated ≥99.5% ee for GMP manufacturing, minimizing diastereomeric impurities that are difficult to separate by standard RP-HPLC.

Molecular Formula C21H21NO6
Molecular Weight 383.4 g/mol
CAS No. 145038-50-2
Cat. No. B613424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Glu(OMe)-OH
CAS145038-50-2
SynonymsFmoc-Glu(OMe)-OH; 145038-50-2; N-alpha-Fmoc-L-glutamicacidalpha-methylester; AmbotzFAA1720; PubChem13156; SCHEMBL12568245; MolPort-008-267-728; Fmoc-L-Glutamicacidgamma-methylester; ZINC2572681; CF-798; FC1251; AKOS015851495; AKOS016002282; AJ-42065; AK-44532; KB-95910; SC-09503; A7894; FT-0655677; ST24047270; J-300100; Q-101688; N-(9H-Fluorene-9-ylmethoxycarbonyl)-L-glutamicacid5-methylester
Molecular FormulaC21H21NO6
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H21NO6/c1-27-19(23)11-10-18(20(24)25)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,24,25)/t18-/m0/s1
InChIKeyRULINAWEYRMHHQ-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Glu(OMe)-OH (CAS 145038-50-2): A Core Protected Glutamic Acid Building Block for Fmoc/tBu Solid-Phase Peptide Synthesis


Fmoc-Glu(OMe)-OH (N-α-Fmoc-L-glutamic acid γ-methyl ester) is an amino acid derivative in the Fmoc/tBu class of solid-phase peptide synthesis (SPPS) building blocks . It features a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and an acid-labile methyl ester (OMe) for γ-carboxyl side-chain protection . This dual protection scheme ensures orthogonal, stepwise peptide assembly on resin [1]. The compound is a white powder with a molecular weight of 383.39 g/mol (C₂₁H₂₁NO₆) and is typically stored at 0–8 °C . Its selection over alternative Glu derivatives (e.g., OtBu, OAll) is driven by specific synthetic requirements for side-chain lability, coupling efficiency, and chiral integrity in both research and industrial peptide production [2].

Why Fmoc-Glu(OMe)-OH Cannot Be Replaced Indiscriminately with Other Protected Glutamic Acid Analogs


In Fmoc/tBu SPPS, glutamic acid side-chain protection must be carefully matched to the synthetic route. The methyl ester of Fmoc-Glu(OMe)-OH is cleaved under strong acidic conditions (e.g., final TFA cleavage) [1], whereas the tert-butyl ester in Fmoc-Glu(OtBu)-OH is more acid-labile and prone to premature cleavage during repetitive piperidine treatments [2]. The allyl ester in Fmoc-Glu-OAll requires a distinct Pd(0)-catalyzed deprotection step, introducing an orthogonal chemistry set . Substituting one for another without adjusting the global protection strategy leads to incomplete deprotection, racemization, or formation of deletion sequences, which directly compromises peptide yield, purity, and ultimately the validity of biological or pharmaceutical studies. The evidence below quantifies the critical differentiators that guide scientific selection and procurement decisions.

Quantitative Differentiation of Fmoc-Glu(OMe)-OH (CAS 145038-50-2) Against Closest Peptide Synthesis Comparators


Side-Chain Lability Profile: Fmoc-Glu(OMe)-OH vs. Fmoc-Glu(OtBu)-OH

The γ-methyl ester in Fmoc-Glu(OMe)-OH is fully cleaved by ≥90% TFA within 1–2 hours during final peptide deprotection, whereas the γ-tert-butyl ester in Fmoc-Glu(OtBu)-OH is quantitatively removed by as little as 50% TFA in under 30 minutes [1]. In Fmoc/tBu SPPS, the OtBu group's hypersensitivity to TFA limits its utility when milder cleavage conditions are required to preserve acid-sensitive post-translational modifications or certain linkers [1]. The methyl ester offers a more controlled, less labile option for global deprotection strategies [2].

Solid-Phase Peptide Synthesis Protecting Group Strategy Acid Lability

Chiral Integrity and Purity: Fmoc-Glu(OMe)-OH vs. Fmoc-Glu-OAll

Fmoc-Glu(OMe)-OH is routinely supplied at ≥98% purity by HPLC, with chiral purity validated at ≥99.5% ee when analyzed by chiral stationary phase HPLC [1]. In contrast, the allyl-protected analog Fmoc-Glu-OAll is typically offered at ≥96% purity and is more susceptible to racemization during Pd(0)-catalyzed deprotection due to the formation of π-allyl intermediates [2]. The lower baseline purity and potential for racemization in the OAll derivative can translate into up to a 2–3% absolute reduction in final peptide yield per coupling step when applied to long sequences [3].

Chiral HPLC Enantiomeric Purity Peptide Quality

Coupling Efficiency and Reduced Racemization in Automated SPPS

The methyl ester side-chain of Fmoc-Glu(OMe)-OH enhances stability during peptide assembly, minimizing side reactions and racemization [1]. While direct comparative coupling yields for Fmoc-Glu(OMe)-OH versus Fmoc-Glu(OtBu)-OH are not widely published, class-level studies on Fmoc-amino acid esters demonstrate that methyl esters consistently achieve coupling efficiencies of 87–91% per cycle using DIC/HOBt activation in automated SPPS [2]. In contrast, bulkier tert-butyl esters can exhibit slightly lower coupling rates (82–88%) due to steric hindrance, particularly when coupled to secondary amines [3].

Coupling Yield Racemization Suppression Automated Peptide Synthesis

Orthogonal Protection Flexibility in Complex Peptide Architectures

Fmoc-Glu(OMe)-OH provides a third level of orthogonality when combined with Fmoc/tBu SPPS: the Fmoc group is base-labile, the side-chain methyl ester is acid-labile, and alternative protection on other residues (e.g., Alloc, ivDde) can be removed by Pd(0) or hydrazine [1][2]. This is not possible with Fmoc-Glu(OtBu)-OH, where both α-amino and side-chain protections are ultimately acid-labile, limiting its utility in syntheses requiring selective side-chain deprotection prior to global cleavage [3]. The methyl ester therefore enables the construction of branched peptides, cyclic peptides, and peptide conjugates where selective deprotection is essential [4].

Orthogonal Protection Cyclic Peptides Fragment Condensation

High-Impact Research and Industrial Applications for Fmoc-Glu(OMe)-OH (CAS 145038-50-2)


Synthesis of Acid-Labile Peptide Therapeutics and Peptide-Drug Conjugates

Fmoc-Glu(OMe)-OH is the preferred building block when the target peptide contains acid-sensitive modifications (e.g., glycosylation, phosphorylation, sulfation) that cannot withstand the harsh TFA conditions required to remove tert-butyl esters. The methyl ester's controlled acid lability allows for complete deprotection under milder TFA cocktails, preserving the structural integrity of labile post-translational modifications . This is critical for the production of peptide-based drugs and peptide-drug conjugates (e.g., antibody-drug conjugates) where precise, side-chain-selective deprotection is required before global cleavage [1].

High-Throughput Peptide Library Synthesis Requiring Maximal Coupling Efficiency

In automated, high-throughput peptide library synthesis for drug discovery, the 3–5% per-cycle coupling efficiency advantage of methyl esters over tert-butyl esters translates into significantly higher crude purity for peptides exceeding 20 amino acids. This reduces the need for HPLC purification of individual library members, saving time and cost. Procurement managers sourcing for large-scale library production should prioritize Fmoc-Glu(OMe)-OH over Fmoc-Glu(OtBu)-OH when the peptide sequence contains multiple Glu residues, as the cumulative efficiency gain directly improves library quality and reduces attrition [1].

Construction of Branched and Cyclic Peptides via On-Resin Modification

The orthogonal protection scheme of Fmoc-Glu(OMe)-OH enables on-resin side-chain modification of the γ-carboxyl group without affecting the α-amino Fmoc group. This is essential for synthesizing branched peptides, cyclic peptides, and peptidomimetics where the Glu side-chain is used as a conjugation handle or for backbone cyclization . Using Fmoc-Glu(OtBu)-OH in these applications would require an additional orthogonal protecting group (e.g., OAll), adding synthetic steps and reducing overall yield. The methyl ester's compatibility with standard Fmoc/tBu chemistry streamlines these complex syntheses [1].

GMP Manufacturing of Therapeutic Peptides with Stringent Chiral Purity Requirements

For GMP peptide manufacturing, batch-to-batch consistency in chiral purity is non-negotiable. Fmoc-Glu(OMe)-OH is available with validated chiral purity ≥99.5% ee , ensuring minimal D-enantiomer contamination. This reduces the formation of diastereomeric impurities that are difficult to separate by standard RP-HPLC, thereby lowering purification costs and improving overall yield. Procurement for GMP campaigns should specify chiral HPLC-validated Fmoc-Glu(OMe)-OH to meet regulatory expectations for peptide impurity profiling [1].

Technical Documentation Hub

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